molecular formula C20H13F4N3O3S B601094 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid CAS No. 1242137-15-0

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid

Cat. No.: B601094
CAS No.: 1242137-15-0
M. Wt: 451.4 g/mol
InChI Key: MECDPCCFIDQBBP-UHFFFAOYSA-N
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Description

MDV3100 carboxylic acid, also known as enzalutamide carboxylic acid, is a non-active metabolite of enzalutamide. Enzalutamide is an androgen receptor antagonist used primarily in the treatment of metastatic castration-resistant prostate cancer. The compound is characterized by its molecular formula C20H13F4N3O3S and a molecular weight of 451.39 g/mol .

Scientific Research Applications

MDV3100 carboxylic acid is primarily used as a reference standard in scientific research. It is utilized in studies investigating the metabolism and pharmacokinetics of enzalutamide. Researchers use this compound to understand the metabolic pathways and the role of cytochrome P450 enzymes in the biotransformation of enzalutamide .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It could potentially have a variety of biological or chemical effects, depending on its structure and the context in which it is used .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The exact safety profile and hazards associated with this compound are not detailed in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: MDV3100 carboxylic acid can be synthesized through the oxidation of enzalutamide. The process involves the use of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, which convert enzalutamide into its major metabolites, N-desmethyl enzalutamide and MDV3100 carboxylic acid . The reaction conditions typically involve the use of an appropriate oxidizing agent under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of MDV3100 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors equipped with cytochrome P450 enzymes to facilitate the oxidation of enzalutamide. The reaction is monitored and controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: MDV3100 carboxylic acid primarily undergoes oxidation reactions. It is an inactive metabolite and does not participate in significant chemical reactions under normal physiological conditions .

Common Reagents and Conditions: The oxidation of enzalutamide to MDV3100 carboxylic acid involves the use of cytochrome P450 enzymes as catalysts. The reaction conditions include maintaining an optimal temperature and pH to ensure the activity of the enzymes .

Major Products Formed: The major product formed from the oxidation of enzalutamide is MDV3100 carboxylic acid. This compound is an inactive metabolite and does not undergo further significant chemical transformations .

Properties

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECDPCCFIDQBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242137-15-0
Record name Enzalutamide carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENZALUTAMIDE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF8MAL2HDY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(1-Carboxy-1-methyl-ethylamino)-2-fluoro-benzoic acid (241 mg, 1 mmol), 4-isothiocyanato-2-trifluoromethylbenzonitrile (342 mg, 1.5 mmol) and triethylamine (343 mg, 3.4 mmol) were mixed in EtOH (5 mL) and the solution was stirred for 10 days at room temperature. The reaction mixture was concentrated under reduced pressure, the residue was acidified with 1M aqueous HCl, and the product was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product obtained was purified by column chromatography eluting with ethyl acetate to obtain 4-[3-(4-cyano-3-trifluoromethyl-phenyl)-5,5-dimethyl-4-oxo-2-thioxo-imidazolidin-1-yl]-2-fluoro-benzoic acid (10 mg) as an off white solid.
Quantity
241 mg
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One

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